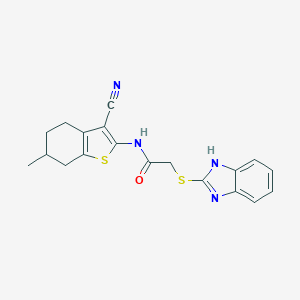![molecular formula C20H22N2O2 B497017 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol CAS No. 890592-96-8](/img/structure/B497017.png)
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol, also known as Bisoprolol, is a beta-blocker medication used to treat various cardiovascular conditions such as high blood pressure, angina, and heart failure. This medication works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure.
Wirkmechanismus
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol works by blocking the beta-adrenergic receptors in the heart, which are responsible for the effects of adrenaline on the heart. By blocking these receptors, this compound reduces the heart rate and blood pressure, which can help to reduce the workload on the heart and improve its function.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It reduces the heart rate and blood pressure, which can help to reduce the workload on the heart and improve its function. This compound also reduces the secretion of renin, a hormone that increases blood pressure, and reduces the production of angiotensin II, a hormone that constricts blood vessels. These effects help to reduce blood pressure and improve heart function.
Vorteile Und Einschränkungen Für Laborexperimente
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has several advantages for lab experiments. It is a well-studied medication with a known mechanism of action, making it a reliable tool for studying cardiovascular function. However, there are also limitations to its use in lab experiments. This compound is a medication used to treat human patients, and its effects on animal models may differ from its effects on humans. Additionally, this compound has several potential side effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol. One area of interest is the potential use of this compound in combination with other medications to treat cardiovascular disease. Another area of interest is the potential use of this compound in treating other conditions such as migraine headaches and anxiety disorders. Additionally, further research is needed to understand the long-term effects of this compound on cardiovascular function and to develop new medications with improved efficacy and fewer side effects.
Conclusion
In conclusion, this compound is a beta-blocker medication used to treat various cardiovascular conditions. It works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure. This compound has several advantages for lab experiments, but also has limitations due to its potential side effects. Further research is needed to fully understand the potential of this compound in treating cardiovascular disease and other conditions.
Synthesemethoden
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is synthesized by reacting 1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol with sodium hydroxide in the presence of a palladium catalyst. This reaction leads to the formation of this compound, which is then purified and isolated for use in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has been extensively studied for its therapeutic effects on various cardiovascular conditions. It has been shown to be effective in reducing blood pressure, improving heart function, and reducing the risk of heart failure in patients with cardiovascular disease. This compound has also been studied for its potential use in treating other conditions such as migraine headaches and anxiety disorders.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-12-16(2)22(21-15)13-19(23)14-24-20-10-8-18(9-11-20)17-6-4-3-5-7-17/h3-12,19,23H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDGOKNSVVLYMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496934.png)
![[3-Amino-6-(2-furyl)-4-(2-thienyl)furo[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B496936.png)
![1-[3-Amino-6-phenyl-4-(2-thienyl)furo[2,3-b]pyridin-2-yl]ethanone](/img/structure/B496937.png)
![[3-Amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridin-2-yl](2-thienyl)methanone](/img/structure/B496938.png)
![1-({4-allyl-5-[3-amino-4-(2-furyl)-6-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B496941.png)

![10-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B496946.png)
![3-benzyl-6-[2-(4-bromophenyl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496948.png)
![3-(2-chlorobenzyl)-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496949.png)
![7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496950.png)
![7-(3-methoxyphenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496951.png)
![7-(2-chlorophenyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496952.png)
![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl 4H-1,2,4-triazol-3-yl sulfide](/img/structure/B496958.png)
![8-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B496959.png)